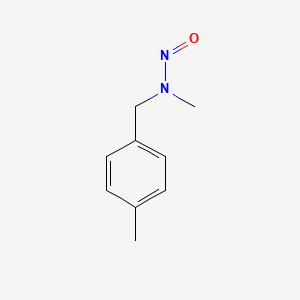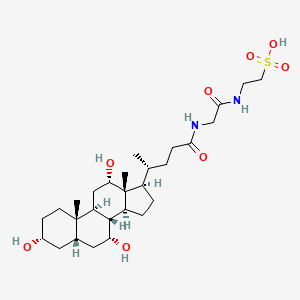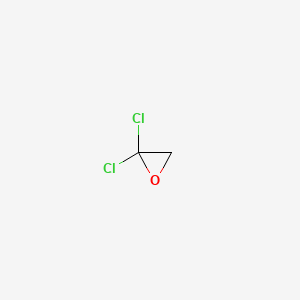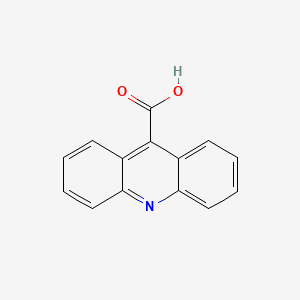
Ácido 9-acridincarboxílico
Descripción general
Descripción
9-Acridinecarboxylic acid (9-ACA) is an organic compound that is widely used in scientific research. It is a derivative of acridine, a heterocyclic aromatic compound, and is known for its fluorescent properties. 9-ACA is used in a variety of research applications, including as a fluorescent probe, a reagent in chemical synthesis, and a fluorescent tag for imaging and tracking molecules.
Aplicaciones Científicas De Investigación
Bioquímica: Intercalación y captura de ADN
El ácido 9-acridincarboxílico se utiliza en bioquímica para sintetizar intercaladores de ADN. Estos intercaladores son cruciales para capturar ADN de doble cadena (dsADN) de las soluciones {svg_1}. Esta aplicación es significativa en la investigación genética y el diagnóstico, donde se requiere una manipulación y observación precisas del ADN.
Investigación farmacéutica: Desarrollo de fármacos
En la investigación farmacéutica, el ácido 9-acridincarboxílico juega un papel en la síntesis de péptidos cortos que se unen al ADN {svg_2}. Estos péptidos son esenciales para desarrollar fármacos que se dirigen a secuencias específicas de ADN, lo que es particularmente útil para crear tratamientos para trastornos genéticos y cánceres.
Síntesis química: Candidatos a fármacos para la enfermedad de Alzheimer
El compuesto está involucrado en la síntesis de nuevos análogos de ciclopentaquinolina y acridina, que muestran promesa como candidatos a fármacos multifuncionales para la enfermedad de Alzheimer {svg_3}. Estos derivados se han evaluado por su capacidad para inhibir las colinesterasas, un objetivo enzimático para el tratamiento del Alzheimer.
Ciencia ambiental: Reacciones de fotólisis
El ácido 9-acridincarboxílico es un producto de las reacciones de fotólisis oscuras y fotoquímicas del 9-acridincarboxaldehído en medios acuosos {svg_4}. Comprender estas reacciones es vital para el monitoreo ambiental y la evaluación del destino de los compuestos químicos en aguas naturales.
Química analítica: Indicador de pH de fluorescencia
La relación de intensidad de fluorescencia del compuesto cambia significativamente en el rango de pH fisiológico, lo que lo convierte en un excelente indicador de pH ratiométrico y de duración de vida {svg_5}. Esta propiedad es muy valiosa en la química analítica para medir el pH en varios procesos biológicos y químicos.
Aplicaciones industriales: Ciencia de materiales
Si bien no se encontraron usos industriales específicos del ácido 9-acridincarboxílico, los compuestos de acridina relacionados se utilizan en la ciencia de los materiales como materiales fluorescentes para la visualización de biomoléculas y en tecnologías láser {svg_6}. Es plausible que el ácido 9-acridincarboxílico pueda tener aplicaciones similares dada su estructura química y sus propiedades.
Mecanismo De Acción
Target of Action
The primary target of 9-Acridinecarboxylic acid is double-stranded DNA (dsDNA) . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA, affecting processes such as replication and transcription.
Mode of Action
9-Acridinecarboxylic acid interacts with its target, dsDNA, by intercalation . Intercalation involves the insertion of the planar acridine ring system of the compound between the base pairs of the DNA helix . This can cause structural changes in the DNA, potentially leading to inhibition of DNA replication and transcription.
Result of Action
The interaction of 9-Acridinecarboxylic acid with dsDNA can lead to the inhibition of DNA replication and transcription . This can result in the inhibition of cell growth and proliferation.
Action Environment
The action of 9-Acridinecarboxylic acid can be influenced by environmental factors such as pH. For instance, the compound exhibits different fluorescence properties at acidic and alkaline conditions . At acidic conditions, it exists in a zwitterionic form with an emission centered at 480 nm, while at alkaline conditions, it exists in an anionic form with an emission centered at 430 nm . As the pH decreases, protonation of the heterocyclic N atom causes a red shift in the fluorescence peak and a decrease in fluorescence lifetime .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
9-Acridinecarboxylic acid plays a significant role in biochemical reactions, particularly as a DNA intercalator. It has been used to capture double-stranded DNAs (dsDNAs) duplex from solutions . The compound interacts with various enzymes and proteins, including α-amylase and α-glucosidase, and has been studied for its inhibition kinetics, structure-activity relationship (SAR), cytotoxicity, antitumor activity, and docking of ((benzyltriazolyl)methyl)acridine carboxamides . These interactions highlight the compound’s potential in biochemical research and therapeutic applications.
Cellular Effects
9-Acridinecarboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. As a DNA intercalator, it can affect the transcription and replication processes by inserting itself between DNA base pairs, thereby disrupting the normal function of the DNA . This disruption can lead to changes in gene expression and cellular metabolism, potentially resulting in cytotoxic effects. The compound’s impact on cell signaling pathways and gene expression makes it a valuable tool for studying cellular processes and developing therapeutic agents.
Molecular Mechanism
The molecular mechanism of 9-Acridinecarboxylic acid involves its ability to intercalate into DNA, thereby affecting the DNA’s structure and function . This intercalation can inhibit or activate various enzymes involved in DNA replication and transcription. Additionally, the compound’s interactions with proteins and other biomolecules can lead to changes in gene expression and cellular function. The precise binding interactions and enzyme inhibition or activation mechanisms are crucial for understanding the compound’s effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Acridinecarboxylic acid can change over time. The compound’s stability and degradation are essential factors to consider when studying its long-term effects on cellular function. Studies have shown that 9-Acridinecarboxylic acid can maintain its stability under specific conditions, allowing for prolonged observation of its effects on cells . Degradation over time can lead to changes in its efficacy and potential cytotoxicity, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of 9-Acridinecarboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal cytotoxic effects, while higher doses can lead to significant cytotoxicity and adverse effects . Studies have shown that there are threshold effects, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety in animal models.
Metabolic Pathways
9-Acridinecarboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound’s effects on metabolic flux and metabolite levels are essential for understanding its role in cellular metabolism. Studies have shown that 9-Acridinecarboxylic acid can affect the activity of enzymes involved in glycolysis and other metabolic pathways, leading to changes in cellular energy production and overall metabolism.
Transport and Distribution
The transport and distribution of 9-Acridinecarboxylic acid within cells and tissues are critical for its biological activity . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues. Understanding these interactions is essential for determining the compound’s efficacy and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 9-Acridinecarboxylic acid plays a significant role in its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological activity. Studies have shown that 9-Acridinecarboxylic acid can localize to the nucleus, where it exerts its effects on DNA and gene expression.
Propiedades
IUPAC Name |
acridine-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRYQBAAHMBIFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201524 | |
| Record name | 9-Acridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5336-90-3 | |
| Record name | 9-Acridinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Acridinecarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=386 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Acridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5336-90-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[8-[(2S,3R,4R,5R)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B1205108.png)

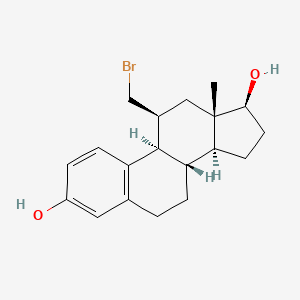
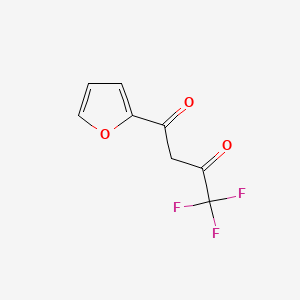



![(2S,4S,4aS,6R,8aR)-4-[4-(1,1-Dimethyl-heptyl)-2-hydroxy-phenyl]-6-hydroxymethyl-decahydro-naphthalen-2-ol](/img/structure/B1205123.png)

